molecular formula C16H13N3O3S B2575553 benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate CAS No. 896376-66-2

benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No.: B2575553
CAS No.: 896376-66-2
M. Wt: 327.36
InChI Key: LBAQIWSXZKFXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 5 and a sulfanylacetate benzyl ester at position 2.

The compound is synthesized via S-alkylation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione with benzyl 2-chloroacetate, a method analogous to the preparation of related oxadiazole derivatives . Its structural versatility has led to applications in metal-organic frameworks (MOFs), particularly in forming complexes with transition metals like Co(II) and Fe(II). These complexes exhibit unique coordination geometries and supramolecular architectures stabilized by hydrogen bonding and π-π interactions .

Properties

IUPAC Name

benzyl 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-14(21-10-12-4-2-1-3-5-12)11-23-16-19-18-15(22-16)13-6-8-17-9-7-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAQIWSXZKFXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.

    Attachment of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl halide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the oxadiazole or pyridine rings.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be studied for its potential biological activities. The presence of the oxadiazole and pyridine rings suggests that it may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound can be explored as a potential drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, or amides, allowing it to mimic these functional groups in biological systems.

Comparison with Similar Compounds

Coordination Chemistry

  • The target compound’s pyridinyl group enables it to act as a bridging ligand , forming octahedral complexes with Co(II) and Fe(II). These complexes exhibit axial elongation due to Jahn-Teller distortion, with Fe–N and Co–N bond distances ranging from 2.06–2.24 Å .
  • In contrast, analogs like D29 (3,4-dimethoxyphenyl) and D31 (4-methylphenyl) lack pyridinyl coordination sites, limiting their use in metal-organic frameworks .

Research Findings and Trends

  • Metal Complexes : The target’s Co(II) and Fe(II) complexes form 3D hydrogen-bonded networks, making them candidates for catalytic or sensing applications .
  • Bioisosteres : Replacing the benzyl ester with amides (e.g., 8w) or altering substituents (e.g., fluorine in ) modulates bioavailability and target selectivity.
  • Thermodynamic Stability : Pyridinyl-oxadiazole ligands exhibit higher stability constants with transition metals compared to phenyl or furan derivatives, as shown in comparative crystallographic studies .

Biological Activity

Benzyl 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a compound of interest within medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition and anticancer properties, while referencing relevant studies and findings.

Chemical Structure and Properties

This compound features a benzyl group attached to an acetate moiety with a 1,3,4-oxadiazole ring linked through a sulfur atom to a pyridine group. The general formula is C14H13N3OSC_{14}H_{13}N_3OS .

1. Enzyme Inhibition

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit enzyme inhibitory properties. A notable study by Jha et al. demonstrated that similar compounds could act as inhibitors for alkaline phosphatase, which is implicated in various diseases . This suggests that this compound may also possess enzyme inhibitory activity.

2. Anticancer Properties

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied. El-Diwany et al. investigated the antitumor activity of 5-pyridyl-1,3,4-oxadiazole derivatives against breast cancer cells (MCF-7). While this compound was not specifically tested in this study, the results indicate that the oxadiazole scaffold holds promise for developing new anticancer agents .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineReference
5-Pyridyl-1,3,4-OxadiazoleAntitumorMCF-7 (Breast Cancer)El-Diwany et al.
Benzyl Thio DerivativesEnzyme InhibitionAlkaline PhosphataseJha et al.
2-Benzylthio CompoundsAnticancerHCT116 (Colon), MCF7Study on metabolic stability

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and proteins. The oxadiazole ring can inhibit various enzymes involved in cancer progression and cellular proliferation by disrupting signaling pathways essential for tumor growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.